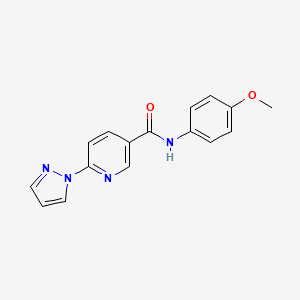

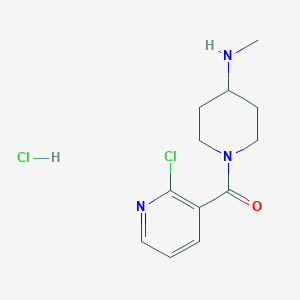

N-(4-甲氧基苯基)-6-(1H-吡唑-1-基)烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide” is a compound that belongs to the family of pyrazole-containing compounds . Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They are known for their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems . For instance, a new series of pyrazole derivatives were efficiently synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol 1, acetyl acetone 2, various aromatic and heterocyclic aldehydes 3 and phenacyl bromides 4 .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives includes a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . One is a pyrrole-type (proton donor) and the other is a pyridine-type (proton acceptor) . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .

Chemical Reactions Analysis

Pyrazole derivatives can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are known for their diverse and valuable synthetical, biological, and photophysical properties .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are highly dependent on the nature of their substituent groups . They can act as weak bases or acids .

科学研究应用

农用化学品中的生物活性

与 N-(4-甲氧基苯基)-6-(1H-吡唑-1-基)烟酰胺密切相关的 N-取代苯基-2-吡唑基烟酰胺类化合物已显示出有希望的杀虫和杀菌活性。这在农用化学研究中具有重要意义,一些化合物对某些害虫表现出高达 70% 的死亡率,并能有效抑制真菌病原体,如苹果梨孢盘菌和茄科链格孢菌 (商等人,2019)。

SDH 抑制剂中的抗真菌潜力

结构上与 N-(4-甲氧基苯基)-6-(1H-吡唑-1-基)烟酰胺相似的化合物对各种真菌菌株表现出显着的抗真菌活性。这些化合物的修饰导致了有效的 SDH 酶抑制剂,表明它们在控制真菌病害的实际应用中的潜力 (刘等人,2020)。

放射性示踪剂的开发

一项关于 N-(哌啶-1-基)-5-(4-甲氧基苯基)-1-(2-氯苯基)-4-[18F]氟-1H-吡唑-3-甲酰胺的研究,该化合物在结构上与受试分子相关,证明了其作为放射性示踪剂的潜力,用于使用正电子发射断层扫描技术研究大脑中的 CB1 大麻素受体。这展示了在神经影像和受体研究中的应用 (Katoch-Rouse 和 Horti,2003)。

抗肿瘤活性

一些 6-取代烟酰胺已被合成并评估其抗肿瘤活性。它们在动物模型中对某些类型的癌症进行筛选,表明具有中等活性,特别是对白血病 (罗斯,1967)。

在缓蚀中的应用

对烟酰胺衍生物的研究表明它们作为缓蚀剂的有效性,特别是在盐酸溶液中的低碳钢上。这突出了它们在工业化学中保护金属免受腐蚀的潜在应用 (Chakravarthy 等人,2014)。

作用机制

The mechanism of action of pyrazole derivatives can vary depending on their structural variations. For instance, it was shown that subtle structural variations on the phenyl moiety allowed to tune biological properties toward antiviral or antitumoral activity . Mode-of-action studies revealed that the antitumoral activity was due to inhibition of tubulin polymerization .

未来方向

属性

IUPAC Name |

N-(4-methoxyphenyl)-6-pyrazol-1-ylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c1-22-14-6-4-13(5-7-14)19-16(21)12-3-8-15(17-11-12)20-10-2-9-18-20/h2-11H,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTNXGKCTRLOJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)butyramide](/img/structure/B2473729.png)

![1-Benzyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B2473734.png)

![4-(methoxymethyl)-1-[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2473740.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2473741.png)

![5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2473743.png)

![3-(3-(Benzo[d][1,3]dioxol-5-yl)ureido)cyclohexyl (4-fluorophenyl)carbamate](/img/structure/B2473745.png)

![1-(1-Bicyclo[3.1.0]hexanyl)-2-chloroethanone](/img/structure/B2473747.png)

![1-[Bis(prop-2-enyl)amino]-3-(9-carbazolyl)-2-propanol](/img/structure/B2473749.png)

![N-(2-ethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2473751.png)

amine](/img/structure/B2473752.png)